N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents such as phenols and halogenated aromatic compounds.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
Imidazole Derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Triazole Derivatives: Used as antifungal agents and in the development of new materials.
Indazole Derivatives: Studied for their potential as therapeutic agents in the treatment of various diseases.
Properties
Molecular Formula |
C17H19N5O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H19N5O3/c1-21-11-14(17(20-21)25-2)16(24)18-10-15(23)12-4-6-13(7-5-12)22-9-3-8-19-22/h3-9,11,15,23H,10H2,1-2H3,(H,18,24) |
InChI Key |
VYIOJZSGGDTFTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Origin of Product |
United States |
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